molecular formula C21H21N3O2 B147763 Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate CAS No. 6035-94-5

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate

Cat. No. B147763
CAS RN: 6035-94-5
M. Wt: 347.4 g/mol
InChI Key: YIXIVOYGLPFDCY-UHFFFAOYSA-N
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Description

The provided papers discuss various derivatives of benzenamine and their chemical properties, synthesis, and potential applications. While the specific compound "Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate" is not directly mentioned, the papers offer insights into similar compounds that can help infer the behavior and characteristics of the target compound.

Synthesis Analysis

The synthesis of benzenamine derivatives involves various chemical reactions, often starting with a parent benzenamine compound. For instance, the synthesis of thiazolidin-4-one derivatives from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine involves a reaction with different substituted benzaldehydes, followed by a cyclocondensation reaction with 2-meraptoacetic acid . Similarly, substituted imidate benzenamines can be prepared using palladium-catalyzed tandem heteroannulation of o-(1-alkynyl)benzamides with iodobenzene . These methods demonstrate the versatility in synthesizing benzenamine derivatives, which could be applicable to the target compound.

Molecular Structure Analysis

The molecular structure of benzenamine derivatives is characterized using various spectroscopic techniques. For example, the structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was confirmed by IR spectra and single crystal X-ray diffraction, revealing a trans configuration around the central C=N bond and a dihedral angle between the phenyl rings . These structural details are crucial for understanding the molecular interactions and properties of the compounds.

Chemical Reactions Analysis

Benzenamine derivatives can participate in a range of chemical reactions, often leading to products with significant biological activity. The papers describe the synthesis of compounds with potential applications as chemosensors, antimicrobial, and antifungal agents . For instance, a benzenamine derivative was found to be a selective chemosensor for Ag(+) ions, with a mechanism supported by TD-DFT calculations . These reactions highlight the functional diversity of benzenamine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine derivatives are influenced by their molecular structure. The derivatives exhibit various degrees of antibacterial and antifungal activities, which are attributed to the presence of specific functional groups and the overall molecular conformation . For example, the presence of chloro, nitro, and methoxy groups at the para position of the benzene moiety was found to enhance the antifungal activity of certain derivatives . These properties are essential for the development of pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Properties

The literature reveals a focus on the synthesis of compounds with aromatic rings and their potential applications, including their evaluation for carcinogenicity. For example, research by Ashby et al. (1978) on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized compounds for potential carcinogenicity evaluation. This study indicates the ongoing interest in understanding the chemical behavior of aromatic compounds, potentially guiding the synthesis and application of "Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate" (Ashby, Styles, Anderson, & Paton, 1978).

properties

IUPAC Name

acetic acid;4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3.C2H4O2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-2(3)4/h1-12,20H,21-22H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXIVOYGLPFDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

479-73-2 (Parent)
Record name Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate

CAS RN

6035-94-5
Record name Pararosaniline acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, acetate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate
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